4-(azetidin-3-yl)thiomorpholine dihydrochloride
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Overview
Description
4-(Azetidin-3-yl)thiomorpholine dihydrochloride is a heterocyclic compound with the empirical formula C7H14N2O2S · 2HCl and a molecular weight of 263.19 g/mol . This compound is known for its unique structure, which includes an azetidine ring fused to a thiomorpholine ring, making it a valuable building block in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azetidin-3-yl)thiomorpholine dihydrochloride typically involves the reaction of azetidine derivatives with thiomorpholine derivatives under controlled conditions. One common method includes the use of azetidine-3-carboxylic acid derivatives, which are reacted with thiomorpholine in the presence of a dehydrating agent to form the desired product . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to 100°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-3-yl)thiomorpholine dihydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
4-(Azetidin-3-yl)thiomorpholine dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(azetidin-3-yl)thiomorpholine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structure and functional groups . For example, it may inhibit certain proteases or interact with neurotransmitter receptors, leading to its biological effects .
Comparison with Similar Compounds
4-(Azetidin-3-yl)thiomorpholine dihydrochloride can be compared with other similar compounds, such as:
Azetidine hydrochloride: Similar azetidine ring structure but lacks the thiomorpholine moiety.
Thiomorpholine-1,1-dioxide: Contains the thiomorpholine ring but without the azetidine component.
3,3-Difluoroazetidine hydrochloride: A fluorinated derivative of azetidine with different chemical properties.
These comparisons highlight the unique combination of the azetidine and thiomorpholine rings in this compound, which contributes to its distinct chemical and biological properties .
Properties
CAS No. |
178312-00-0 |
---|---|
Molecular Formula |
C7H16Cl2N2S |
Molecular Weight |
231.2 |
Purity |
95 |
Origin of Product |
United States |
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